(S)-3-Amino-1-methyl-pyrrolidin-2-one vs (R)-isomer chemical structure
(S)-3-Amino-1-methyl-pyrrolidin-2-one vs (R)-isomer chemical structure
An In-Depth Technical Guide to the Stereoisomers of 3-Amino-1-methyl-pyrrolidin-2-one: Structure, Synthesis, and Analysis
Abstract
The principle of chirality is fundamental to drug development, as the spatial arrangement of atoms within a molecule can drastically alter its pharmacological and toxicological profile. This guide provides a detailed examination of the (S) and (R) enantiomers of 3-Amino-1-methyl-pyrrolidin-2-one, a substituted γ-lactam. We will dissect the core structural differences dictated by the stereocenter at the C3 position, explore synthetic strategies for obtaining enantiomerically pure forms, and present a comprehensive overview of analytical techniques for their differentiation and quantification. This document is intended for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven methodologies for handling these chiral molecules.
The Principle of Chirality in the Pyrrolidinone Scaffold
Stereoisomers are compounds that share the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms.[1] Enantiomers are a specific type of stereoisomer that are non-superimposable mirror images of each other, much like a person's left and right hands. This "handedness," or chirality, arises from the presence of one or more stereogenic centers.[2]
The C3 Stereocenter
In 3-Amino-1-methyl-pyrrolidin-2-one, the carbon atom at the 3rd position (C3) of the pyrrolidinone ring is a stereogenic center. It is bonded to four different substituent groups:
-
A hydrogen atom (-H)
-
An amino group (-NH₂)
-
The C2 carbonyl carbon of the lactam ring
-
The C4 methylene carbon of the ring
This tetrahedral arrangement with four unique groups means the molecule is chiral and can exist as two distinct enantiomers: (S)-3-Amino-1-methyl-pyrrolidin-2-one and (R)-3-Amino-1-methyl-pyrrolidin-2-one.[1]
Assigning Configuration: The Cahn-Ingold-Prelog (CIP) Rules
The absolute configuration of each enantiomer is designated as (R) or (S) using the Cahn-Ingold-Prelog (CIP) priority rules.
-
Assign Priority: Each group attached to the chiral center is assigned a priority based on atomic number (higher atomic number = higher priority). For 3-Amino-1-methyl-pyrrolidin-2-one, the priorities are:
-
Priority 1: -NH₂ (Nitrogen, atomic number 7)
-
Priority 2: -C(=O)N- (The C2 carbonyl carbon, considered as bonded to two oxygens and a nitrogen)
-
Priority 3: -CH₂- (The C4 methylene carbon)
-
Priority 4: -H (Hydrogen, atomic number 1)
-
-
Orient the Molecule: The molecule is oriented in space so that the lowest priority group (the hydrogen atom) points away from the viewer.
-
Determine Direction: The direction from the highest priority group (1) to the second (2) to the third (3) is observed.
-
If the direction is clockwise , the configuration is (R) (from the Latin rectus, for right).
-
If the direction is counter-clockwise , the configuration is (S) (from the Latin sinister, for left).
-
Caption: Cahn-Ingold-Prelog (CIP) priority assignment for the (S) and (R) enantiomers.
Physicochemical and Structural Properties
While enantiomers share many physical properties in a non-chiral environment (e.g., melting point, boiling point, density), they differ in their interaction with plane-polarized light and with other chiral molecules.
| Property | (S)-3-Amino-1-methyl-pyrrolidin-2-one | (R)-3-Amino-1-methyl-pyrrolidin-2-one | Racemic 3-Amino-1-methyl-pyrrolidin-2-one |
| Synonyms | (3S)-3-Amino-1-methyl-2-pyrrolidinone | (3R)-3-Amino-1-methyl-2-pyrrolidinone | 3-amino-N-methyl-2-pyrrolidinone |
| CAS Number | 956214-84-9[3] | 549531-11-5 (as HCl salt)[4] | 119329-48-5[5][6] |
| Molecular Formula | C₅H₁₀N₂O[3] | C₅H₁₀N₂O (free base) | C₅H₁₀N₂O[5] |
| Molecular Weight | 114.15 g/mol [3][5] | 114.15 g/mol (free base) | 114.15 g/mol [5] |
| InChI Key | VZDMTWJWRRUJED-YFKPBYRVSA-N | QRQPGSHDPDMQIE-PGMHMLKASA-N (HCl) | VZDMTWJWRRUJED-UHFFFAOYSA-N[6] |
| Physical Form | Neat[3] | Solid (as HCl salt)[4] | Liquid[5] |
| Optical Rotation | Specific rotation defines the isomer | Opposite sign to the (S)-isomer | Optically inactive |
Biological Significance and Synthetic Approaches
The pyrrolidinone core is a privileged scaffold in medicinal chemistry, found in a wide range of biologically active compounds, including nootropic agents like piracetam, as well as compounds with antibacterial, anti-inflammatory, and anticancer properties.[7][8][9][10] The stereochemistry at the C3 position is critical, as biological systems (enzymes, receptors) are themselves chiral. Different enantiomers can exhibit vastly different binding affinities, efficacies, and metabolic pathways. For example, studies on pyrrolidinone derivatives have shown potential for treating arrhythmias and dementia, where specific stereochemistry is often key to efficacy and safety.[8][11]
Synthetic Strategies
Achieving an enantiomerically pure product is a primary challenge in pharmaceutical synthesis. The two main strategies are:
-
Asymmetric Synthesis: Building the chiral molecule from achiral precursors using a chiral catalyst or auxiliary to selectively produce one enantiomer. A flexible approach starting from (S)-aspartic acid has been reported for the synthesis of (S)-3-amino-2-pyrrolidinone derivatives.[12]
-
Chiral Resolution: Synthesizing the racemic mixture and then separating the two enantiomers. This is often accomplished by reacting the racemate with a chiral resolving agent to form diastereomeric salts, which have different physical properties (like solubility) and can be separated by crystallization. The desired enantiomer is then recovered.
Processes for preparing optically active 3-amino-pyrrolidine derivatives often start from chiral precursors like optically active butyl-1,2,4-trimesylate or involve the stereospecific conversion of intermediates such as benzyl (S)-3-methanesulphonyloxy-pyrrolidine-1-carboxylate.[13][14]
Analytical Methodologies for Enantiomeric Discrimination
Distinguishing and quantifying enantiomers is a critical task for quality control in drug development.[15] Since enantiomers have identical properties in an achiral environment, specialized chiral-aware techniques are required.
Chiral Chromatography
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for enantiomeric separation.[15][16][17] The principle relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. These complexes have different energies, leading to different retention times and thus, separation.[18]
Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for separating a broad range of chiral compounds, including those with amino groups.[17][19]
Caption: Experimental workflow for chiral separation using HPLC.
Detailed Protocol: Chiral HPLC Separation
This protocol provides a robust method for the baseline separation of 3-Amino-1-methyl-pyrrolidin-2-one enantiomers, adapted from established methodologies for similar chiral amines.[17]
Objective: To separate and quantify the (S) and (R) enantiomers of 3-Amino-1-methyl-pyrrolidin-2-one.
Materials:
-
HPLC System: Quaternary pump, autosampler, column thermostat, UV-Vis detector.
-
Chiral Column: Polysaccharide-based CSP, e.g., CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate)) or similar. Dimensions: 250 mm x 4.6 mm, 5 µm particle size.
-
Solvents: HPLC grade n-Hexane, 2-Propanol (IPA), Diethylamine (DEA).
-
Sample: Racemic 3-Amino-1-methyl-pyrrolidin-2-one standard.
Methodology:
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of n-Hexane / 2-Propanol / Diethylamine in a ratio of 80:20:0.1 (v/v/v).
-
Causality: The Hexane/IPA mixture provides the normal-phase elution environment. The small amount of DEA is critical; as a basic modifier, it deactivates acidic silanol sites on the stationary phase surface, preventing peak tailing and improving the peak shape of the basic amine analytes.[17]
-
Thoroughly mix the solvents and degas using sonication or vacuum filtration.
-
-
Sample Preparation:
-
Prepare a stock solution of the racemic standard at 1.0 mg/mL in the mobile phase.
-
Dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm (as the compound lacks a strong chromophore, a low UV wavelength is necessary).
-
-
Execution and Data Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved (approx. 30-60 minutes).
-
Inject the prepared sample.
-
Record the chromatogram for a sufficient time to allow both enantiomer peaks to elute.
-
Integrate the area of the two separated peaks. The enantiomeric excess (% e.e.) can be calculated using the formula: % e.e. = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100%
-
Self-Validation: The method's validity is confirmed by achieving baseline resolution (Resolution > 1.5) between the two enantiomer peaks, demonstrating the CSP's effectiveness. Peak symmetry (tailing factor between 0.9 and 1.2) validates the choice of mobile phase modifier (DEA).
Other Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In a standard achiral solvent, enantiomers have identical NMR spectra. However, their signals can be resolved by adding a chiral solvating agent or a chiral shift reagent, which forms diastereomeric complexes with differing magnetic environments.[15]
-
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light. Enantiomers will produce mirror-image CD spectra, providing definitive structural information and a way to determine enantiomeric purity.[15]
-
X-ray Crystallography: When a suitable single crystal can be obtained, X-ray crystallography provides an unambiguous determination of the absolute configuration of a chiral molecule.[15]
Conclusion
The (S) and (R) isomers of 3-Amino-1-methyl-pyrrolidin-2-one represent a classic case of stereoisomerism where subtle changes in 3D geometry can have profound implications, particularly in a biological context. Understanding their distinct structures, mastering stereoselective synthesis, and employing robust analytical techniques for their separation are paramount for any research or development program involving this important pyrrolidinone scaffold. The methodologies outlined in this guide, particularly the use of chiral HPLC, provide a reliable framework for ensuring the stereochemical integrity of these compounds, a non-negotiable requirement for modern drug discovery and development.
References
- Chiralpedia. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry.
- Oreate AI Blog. (2025, December 24).
- Walsh Medical Media. (2022, March 24). Stereoisomers and Their Configurational Analysis in Chemical Methods with Significance.
- ResearchGate. (2015, July 7).
- Books Gateway. (2007, December 14).
- CymitQuimica. (n.d.). (S)-3-Amino-1-methyl-pyrrolidin-2-one.
- ResearchGate. (n.d.). A Flexible Approach to (S)
- MDPI. (2021, October 20). The Antiarrhythmic Activity of Novel Pyrrolidin-2-one Derivative S-75 in Adrenaline-Induced Arrhythmia.
- Hit2Lead. (n.d.). BB-4019955 - 3-amino-1-methylpyrrolidin-2-one.
- Sigma-Aldrich. (n.d.). (R)-3-Amino-1-methylpyrrolidin-2-one hydrochloride.
- ResearchGate. (n.d.). An Overview on Chemistry and Biological Importance of Pyrrolidinone.
- Fluorochem. (n.d.). 3-Amino-N-methyl-2-pyrrolidinone (CAS 119329-48-5).
- Perekhoda, L., et al. (2024, August 30). Synthesis and nootropic activity prediction of some 4-(aminomethyl)
- Google Patents. (n.d.).
- ResearchGate. (2020, March 1).
- In-Silico. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
- BenchChem. (2025).
- Google Patents. (n.d.).
- Frontiers in Pharmacology. (2023, September 6). Recent insights about pyrrolidine core skeletons in pharmacology.
- CCDC. (n.d.). Stereochemistry.
Sources
- 1. Unraveling the Mystery of Stereoisomers: A Guide to Identification - Oreate AI Blog [oreateai.com]
- 2. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 3. (S)-3-Amino-1-methyl-pyrrolidin-2-one | CymitQuimica [cymitquimica.com]
- 4. (R)-3-Amino-1-methylpyrrolidin-2-one hydrochloride | 549531-11-5 [sigmaaldrich.com]
- 5. You are being redirected... [hit2lead.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. journals.uran.ua [journals.uran.ua]
- 9. researchgate.net [researchgate.net]
- 10. rua.ua.es [rua.ua.es]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. EP1138672A1 - Process for the preparation of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]
- 14. US6872836B2 - Process for the manufacture of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]
- 15. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. books.rsc.org [books.rsc.org]
- 19. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
